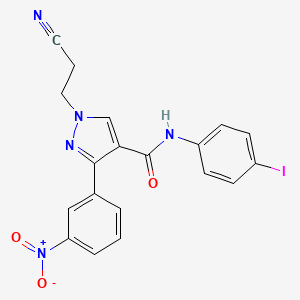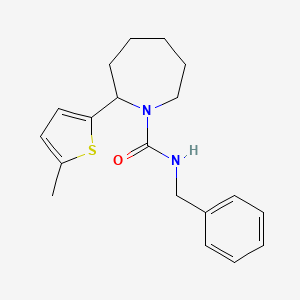
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide, also known as CINPA1, is a small molecule inhibitor that selectively blocks the activity of the protein STING (stimulator of interferon genes). STING is a key component of the innate immune system, which is responsible for detecting and responding to pathogens and foreign substances in the body. CINPA1 has shown promising results in scientific research for its potential use in treating various autoimmune and inflammatory diseases.
Mechanism of Action
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide works by selectively blocking the activity of the STING protein, which is responsible for activating the innate immune response. STING is activated by the presence of cytosolic DNA, which is a sign of viral or bacterial infection. Once activated, STING triggers the production of interferons and other cytokines that help to fight the infection. By blocking STING activity, this compound prevents the production of interferons and other cytokines, which can help to reduce inflammation and prevent tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in scientific research. In addition to blocking STING activity, this compound has been shown to reduce the production of inflammatory cytokines such as TNF-alpha and IL-6. It has also been shown to reduce the activation of immune cells such as T cells and B cells. These effects suggest that this compound could be useful in treating a wide range of autoimmune and inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide is its selectivity for STING, which allows for more targeted inhibition of the immune response. This can help to reduce the risk of side effects and improve the efficacy of the treatment. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the long-term effects of this compound on the immune system.
Future Directions
There are several potential future directions for research on 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide. One area of interest is the development of more soluble and bioavailable forms of the drug, which could improve its efficacy in vivo. Another area of interest is the potential use of this compound in combination with other drugs to treat autoimmune and inflammatory diseases. Finally, more research is needed to fully understand the long-term effects of this compound on the immune system and to identify any potential risks or side effects.
Synthesis Methods
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 4-iodoaniline with ethyl cyanoacetate to form 4-iodophenylacetic acid ethyl ester. This intermediate is then reacted with 3-nitrobenzaldehyde to form the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with 4-iodobenzoyl chloride to form this compound.
Scientific Research Applications
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in treating autoimmune and inflammatory diseases such as lupus, psoriasis, and arthritis. In a study published in Nature Medicine, this compound was shown to block the production of interferons, which are proteins that play a key role in the immune response. This suggests that this compound could be used to treat diseases where interferon production is abnormally high, such as lupus.
properties
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-nitrophenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14IN5O3/c20-14-5-7-15(8-6-14)22-19(26)17-12-24(10-2-9-21)23-18(17)13-3-1-4-16(11-13)25(27)28/h1,3-8,11-12H,2,10H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRVYFIDGXOJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14IN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-6-pentylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5191599.png)
![1-(2-fluorophenyl)-4-{4-[(phenylthio)methyl]benzoyl}piperazine](/img/structure/B5191604.png)

![2-[(3-bromobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)

![7',8'-dimethoxy-1',3'-diphenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B5191638.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
![4-(3-{[{[2-(4-methoxyphenyl)ethyl]amino}(phenylimino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5191656.png)
![2-acetyl-5-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5191658.png)
![6-[(7-bromo-5-nitro-2,1,3-benzothiadiazol-4-yl)thio]-9H-purine](/img/structure/B5191672.png)
![N-(4-fluorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5191675.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5191678.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)